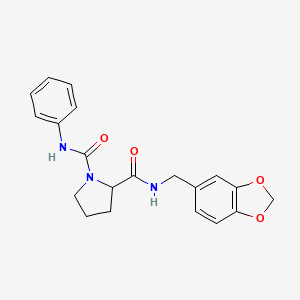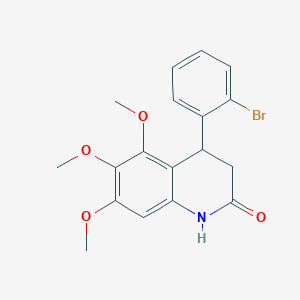![molecular formula C18H18N2O5S B4198737 4-[allyl(methylsulfonyl)amino]-N-1,3-benzodioxol-5-ylbenzamide](/img/structure/B4198737.png)
4-[allyl(methylsulfonyl)amino]-N-1,3-benzodioxol-5-ylbenzamide
Vue d'ensemble
Description
4-[allyl(methylsulfonyl)amino]-N-1,3-benzodioxol-5-ylbenzamide, commonly known as ABP-700, is a chemical compound that has been studied for its potential as a pharmacological tool in scientific research. ABP-700 is a selective inhibitor of cytochrome P450 2D6 (CYP2D6), which is an enzyme involved in the metabolism of many drugs, including opioids, antidepressants, and beta-blockers.
Mécanisme D'action
ABP-700 selectively inhibits 4-[allyl(methylsulfonyl)amino]-N-1,3-benzodioxol-5-ylbenzamide, which is an enzyme involved in the metabolism of many drugs. This compound is responsible for the metabolism of approximately 25% of clinically used drugs, including opioids, antidepressants, and beta-blockers. By inhibiting this compound, ABP-700 can alter the metabolism of these drugs, leading to changes in their efficacy and toxicity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ABP-700 are related to its inhibition of this compound. By inhibiting this enzyme, ABP-700 can alter the metabolism of drugs that are substrates of this compound. This can lead to changes in drug efficacy and toxicity, as well as alterations in drug-drug interactions. Additionally, ABP-700 has been shown to have a low potential for off-target effects, making it a useful tool for studying the specific effects of this compound inhibition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ABP-700 in lab experiments is its selective inhibition of 4-[allyl(methylsulfonyl)amino]-N-1,3-benzodioxol-5-ylbenzamide. This allows researchers to study the specific effects of this compound inhibition on drug metabolism, without the confounding effects of off-target inhibition. Additionally, ABP-700 has been shown to have a low potential for off-target effects, making it a useful tool for studying the specific effects of this compound inhibition.
One of the limitations of using ABP-700 in lab experiments is its potential for cytotoxicity. In a study by Chen et al. (2015), ABP-700 was shown to have cytotoxic effects on HepG2 cells at concentrations above 10 μM. Additionally, ABP-700 has a relatively short half-life, which can make it difficult to study its effects in vivo.
Orientations Futures
There are several potential future directions for research involving ABP-700. One area of interest is the potential use of ABP-700 in personalized medicine. 4-[allyl(methylsulfonyl)amino]-N-1,3-benzodioxol-5-ylbenzamide is known to be highly polymorphic, with genetic variations leading to differences in enzyme activity. By studying the effects of this compound inhibition with ABP-700 in individuals with different this compound genotypes, researchers may be able to identify individuals who are at increased risk of adverse drug reactions.
Another potential future direction for research is the development of more potent and selective this compound inhibitors. While ABP-700 is a useful tool for studying the effects of this compound inhibition, it has a relatively low potency and selectivity compared to other this compound inhibitors. Developing more potent and selective inhibitors could lead to a better understanding of the role of this compound in drug metabolism, as well as the development of new drugs that are metabolized by this enzyme.
Applications De Recherche Scientifique
ABP-700 has been studied for its potential use as a pharmacological tool in scientific research. Its selective inhibition of 4-[allyl(methylsulfonyl)amino]-N-1,3-benzodioxol-5-ylbenzamide makes it useful for studying the metabolism of drugs that are substrates of this enzyme. ABP-700 has been used to investigate the role of this compound in the metabolism of opioids, such as codeine and tramadol, as well as antidepressants, such as fluoxetine and venlafaxine. Additionally, ABP-700 has been used to study the effects of this compound inhibition on the metabolism of beta-blockers, such as metoprolol.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-3-10-20(26(2,22)23)15-7-4-13(5-8-15)18(21)19-14-6-9-16-17(11-14)25-12-24-16/h3-9,11H,1,10,12H2,2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJCVJDNQJCQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B4198663.png)
![N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4198668.png)
![3-(4-ethyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4198669.png)
![2-(4-benzyl-1-piperidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4198677.png)
![1-[7-(3-bromo-4,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4198683.png)
![N-[1-(1-allyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B4198691.png)

![2-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[2-(4-nitrophenyl)-2-oxoethyl]benzamide](/img/structure/B4198706.png)

![4-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-3-nitrobenzaldehyde](/img/structure/B4198721.png)
![2-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B4198745.png)
![4-[4-(2-methoxy-2-oxoethoxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B4198752.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-2-(4-fluorophenyl)acetamide](/img/structure/B4198759.png)